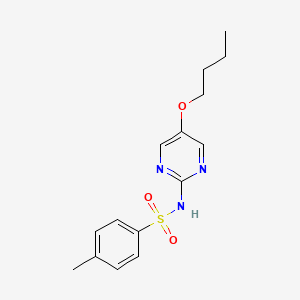
1,4-Bis-(2-nitro-vinyl)-benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4-Bis-(2-nitro-vinyl)-benzene is an organic compound with the molecular formula C10H8N2O4 It is characterized by the presence of two nitrovinyl groups attached to a benzene ring at the 1 and 4 positions
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,4-Bis-(2-nitro-vinyl)-benzene can be synthesized through a multi-step process involving the nitration of benzene followed by the introduction of vinyl groups. One common method involves the following steps:
Nitration of Benzene: Benzene is nitrated using a mixture of concentrated nitric acid and sulfuric acid to produce nitrobenzene.
Formation of 1,4-Dinitrobenzene: Nitrobenzene is further nitrated to form 1,4-dinitrobenzene.
Vinylation: The 1,4-dinitrobenzene is then subjected to a vinylation reaction using acetylene gas in the presence of a catalyst such as palladium on carbon (Pd/C) to introduce the vinyl groups, resulting in the formation of this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions
1,4-Bis-(2-nitro-vinyl)-benzene undergoes various types of chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., Pd/C) or sodium borohydride (NaBH4).
Oxidation: The vinyl groups can be oxidized to form aldehydes or carboxylic acids using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Substitution: The nitro groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Reduction: Hydrogen gas with Pd/C catalyst or NaBH4 in ethanol.
Oxidation: KMnO4 in aqueous solution or CrO3 in acetic acid.
Substitution: Sodium methoxide (NaOCH3) in methanol for nucleophilic aromatic substitution.
Major Products Formed
Reduction: 1,4-Bis-(2-amino-vinyl)-benzene.
Oxidation: 1,4-Bis-(2-carboxy-vinyl)-benzene.
Substitution: 1,4-Bis-(2-methoxy-vinyl)-benzene.
Aplicaciones Científicas De Investigación
1,4-Bis-(2-nitro-vinyl)-benzene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules. It is also used in the study of reaction mechanisms and kinetics.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of polymers and other advanced materials due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 1,4-Bis-(2-nitro-vinyl)-benzene involves its interaction with various molecular targets and pathways. The nitro groups can undergo reduction to form reactive intermediates that can interact with cellular components, leading to biological effects. The vinyl groups can also participate in reactions with nucleophiles, further contributing to its activity.
Comparación Con Compuestos Similares
Similar Compounds
1,4-Dinitrobenzene: Similar structure but lacks the vinyl groups.
1,4-Bis-(2-amino-vinyl)-benzene: Similar structure but with amino groups instead of nitro groups.
1,4-Bis-(2-carboxy-vinyl)-benzene: Similar structure but with carboxy groups instead of nitro groups.
Uniqueness
1,4-Bis-(2-nitro-vinyl)-benzene is unique due to the presence of both nitro and vinyl groups, which confer distinct chemical reactivity and potential applications. The combination of these functional groups allows for a wide range of chemical transformations and biological activities, making it a valuable compound in various fields of research.
Propiedades
Fórmula molecular |
C10H8N2O4 |
|---|---|
Peso molecular |
220.18 g/mol |
Nombre IUPAC |
1,4-bis(2-nitroethenyl)benzene |
InChI |
InChI=1S/C10H8N2O4/c13-11(14)7-5-9-1-2-10(4-3-9)6-8-12(15)16/h1-8H |
Clave InChI |
ZMBDJGCBGDJQOP-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C=C[N+](=O)[O-])C=C[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(2E)-2-[1-(4-fluorobenzyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene][1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B11965634.png)



![N-(2,2,2-trichloro-1-{[(2-methylphenyl)carbamothioyl]amino}ethyl)butanamide](/img/structure/B11965661.png)

![3-{(5Z)-5-[1-(4-methylbenzyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}propanoic acid](/img/structure/B11965678.png)
![2,4-diiodo-6-((E)-{[3-mercapto-5-(2-methylphenyl)-4H-1,2,4-triazol-4-yl]imino}methyl)phenol](/img/structure/B11965682.png)

![N-(3-chlorophenyl)-2-{(3Z)-3-[3-(2-ethylhexyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide](/img/structure/B11965702.png)
![N-(4-methoxyphenyl)-2-{(3Z)-3-[3-(2-methylpropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide](/img/structure/B11965709.png)

![methyl {[7-(2-chlorobenzyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]sulfanyl}acetate](/img/structure/B11965722.png)
